4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the tert-butylbenzamide core: This can be achieved by reacting tert-butylamine with benzoyl chloride under basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the tert-butylbenzamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the methylpiperazine moiety: The final step involves the reaction of the intermediate product with 1-methylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- 4-tert-butyl-N-[2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Uniqueness
4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C24H32ClN3O |
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Molecular Weight |
414.0 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H32ClN3O/c1-24(2,3)20-9-5-19(6-10-20)23(29)26-17-22(18-7-11-21(25)12-8-18)28-15-13-27(4)14-16-28/h5-12,22H,13-17H2,1-4H3,(H,26,29) |
InChI Key |
XERSUPFOEZGKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Origin of Product |
United States |
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